5-Cyclobutyl-5-oxovaleric acid

Description

Structural Classification and Relevance within Ketocarboxylic Acid Chemistry

5-Cyclobutyl-5-oxovaleric acid is classified as a gamma-keto acid. wikipedia.org This classification is determined by the presence of a ketone group on the fourth carbon (gamma position) relative to the carboxyl group. wikipedia.org The general class of keto acids, also known as oxo acids, are organic compounds that feature both a carboxylic acid group (-COOH) and a ketone group (>C=O). wikipedia.org

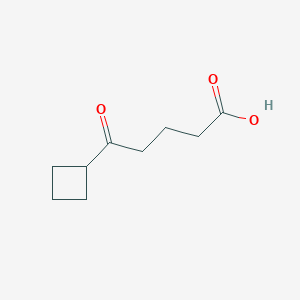

The structure of this compound, with its five-carbon chain, cyclobutyl ring, and two oxygen-containing functional groups, gives it a specific set of properties. The presence of the strained cyclobutane (B1203170) ring can influence the molecule's reactivity and stability. cymitquimica.com The chemical formula for this compound is C9H14O3, and it has a molecular weight of approximately 170.21 g/mol . cymitquimica.comfluorochem.co.uklabshake.com

Ketocarboxylic acids are significant in various metabolic pathways. For instance, alpha-keto acids are deeply involved in the Krebs cycle and glycolysis. wikipedia.org While specific biological roles of this compound are not extensively documented in readily available literature, its structural features suggest potential for further investigation in medicinal and synthetic organic chemistry. cymitquimica.com

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 898766-80-8 fluorochem.co.uk |

| Molecular Formula | C9H14O3 fluorochem.co.uklabshake.com |

| Molecular Weight | 170.21 g/mol cymitquimica.comlabshake.com |

| Canonical SMILES | O=C(O)CCCC(=O)C1CCC1 fluorochem.co.uk |

| InChI Key | BRBJICIEJBXXJQ-UHFFFAOYSA-N fluorochem.co.uk |

| Synonyms | δ-Oxocyclobutanepentanoic acid, Cyclobutanepentanoic acid, δ-oxo- cymitquimica.com |

Current Landscape of Research on this compound and Analogues

Research on this compound and its analogues spans various fields, from synthetic methodology to potential therapeutic applications. The synthesis of keto acids, in general, is a well-explored area of organic chemistry, with methods like the oxidation of α-hydroxy acids and the reaction of aryl diazoacetates with water. organic-chemistry.org The conversion of carboxylic acids to ketones can be achieved through reactions with organolithium reagents or via Weinreb ketone synthesis. chemistrysteps.com

While specific synthetic routes for this compound are not detailed in the provided search results, the general principles of carboxylic acid and ketone synthesis would apply. For instance, the acylation of a cyclobutyl-containing nucleophile with a derivative of glutaric acid could be a plausible route.

The interest in analogues of this compound is evident in patent literature. For example, various cyclobutyl carboxylic acid derivatives have been investigated for their potential as inhibitors of certain protein kinases, highlighting the relevance of this structural motif in drug discovery. google.com.na A patent application also mentions this compound as a component in a method for treating cancer, suggesting its use as an intracellular penetration enhancing compound. google.com

Furthermore, research into functionalized cyclobutene (B1205218) analogues for bioorthogonal tetrazine ligation showcases the utility of the cyclobutyl scaffold in developing novel biomedical tools. nih.gov Other related compounds, such as 5-Cyclobutyl-1,3,4-oxadiazol-2-amine, have also been synthesized and are commercially available, indicating a broader interest in cyclobutyl-containing small molecules. sigmaaldrich.com The study of various keto acids with different cycloalkyl groups, such as 5-cyclohexyl-5-oxopentanoic acid and 6-cyclopropyl-6-oxohexanoic acid, further illustrates the active exploration of this class of compounds. molbase.commolbase.com

Structure

3D Structure

Properties

IUPAC Name |

5-cyclobutyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O3/c10-8(7-3-1-4-7)5-2-6-9(11)12/h7H,1-6H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRBJICIEJBXXJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645359 | |

| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898766-80-8 | |

| Record name | δ-Oxocyclobutanepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898766-80-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Cyclobutyl-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645359 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 5 Cyclobutyl 5 Oxovaleric Acid

Strategic Approaches to Carbon-Carbon Bond Formation for the 5-Oxovaleric Acid Core

The assembly of the 5-oxovaleric acid core bearing a cyclobutyl substituent can be approached in two primary ways: by forming the cyclobutyl ring on a pre-existing oxo-acid chain or by attaching the pentanoic acid chain to a cyclobutyl precursor.

The construction of the cyclobutyl ring is a key challenge in organic synthesis due to the inherent ring strain of the four-membered carbocycle. nih.gov Modern synthetic methods have provided several reliable routes to substituted cyclobutanes.

One prominent method is the [2+2] cycloaddition , particularly photochemical cycloadditions, which can unite two alkene precursors to form the cyclobutane (B1203170) ring. organic-chemistry.org For the synthesis of a precursor to 5-cyclobutyl-5-oxovaleric acid, a vinyl ketone could react with an appropriate alkene under photochemical conditions. Subsequent oxidative cleavage of the resulting substituted cyclobutane could then reveal the desired pentanoic acid chain.

Another strategy involves the ring contraction of larger rings . For instance, substituted pyrrolidines can undergo stereoselective contraction to yield cyclobutanes. chemistryviews.org This approach could be adapted to start with a pyrrolidine (B122466) derivative that already contains the necessary carbon framework for the eventual pentanoic acid side chain.

Finally, C-H functionalization logic offers an unconventional approach. acs.org This strategy might involve starting with a molecule containing a directing group that facilitates the formation of the cyclobutane ring through palladium-catalyzed C-H activation, followed by the installation of the side chain.

| Synthetic Approach | Description | Key Features |

| [2+2] Cycloaddition | Photochemical reaction between two alkene units to form a four-membered ring. organic-chemistry.org | Convergent, can build complexity quickly. |

| Ring Contraction | Stereoselective rearrangement of a larger ring (e.g., pyrrolidine) to a smaller one. chemistryviews.org | Can provide good stereochemical control. |

| C-H Functionalization | Directed formation of C-C bonds through the activation of typically unreactive C-H bonds. acs.org | Atom-economical and allows for novel disconnections. |

Once the cyclobutyl moiety is in place, the pentanoic acid chain can be introduced. A common and effective method for carbon-carbon bond formation is through the use of organometallic reagents . sigmaaldrich.com For instance, a cyclobutyl Grignard reagent or organolithium species could be reacted with a suitable electrophile, such as glutaric anhydride (B1165640) or a derivative, to install the five-carbon chain with the carboxylic acid at the terminus.

Alternatively, a nitrile-based approach can be employed to extend a carbon chain. youtube.comyoutube.com A cyclobutyl halide could undergo nucleophilic substitution with a cyanide salt to form a cyclobutyl cyanide. This nitrile can then serve as a handle for further elaboration. For example, the nitrile can be hydrolyzed to a carboxylic acid, or it can be used in reactions to build the rest of the carbon chain before final hydrolysis.

Another powerful technique is cross-coupling reactions . A suitably functionalized cyclobutane, for example, a cyclobutylboronic acid, could be coupled with a five-carbon fragment containing the carboxylic acid moiety using a palladium catalyst.

| Method | Reagents | Description |

| Organometallic Addition | Grignard reagents, Organolithiums | Nucleophilic addition of a cyclobutyl organometallic to an electrophile containing the pentanoic acid precursor. sigmaaldrich.com |

| Nitrile Chemistry | Cyanide salts, Acid/Base hydrolysis | Introduction of a nitrile group followed by elaboration and hydrolysis to the carboxylic acid. youtube.comyoutube.com |

| Cross-Coupling | Boronic acids, Palladium catalysts | Palladium-catalyzed coupling of a cyclobutyl derivative with a pentanoic acid derivative. |

Regioselective and Chemoselective Functionalization Techniques

With the core structure of this compound assembled, selective manipulation of the ketone and carboxylic acid functionalities is crucial for further derivatization.

The ketone group in this compound is a versatile handle for a variety of chemical transformations. Deoxygenative functionalizations offer a way to convert the carbonyl group into other functionalities. researchgate.net For example, visible-light photoredox catalysis can be used for the deoxygenative coupling of ketones with other molecules. nih.gov

The α-position of the ketone is also a site for functionalization. Palladium-catalyzed α-arylation can introduce aromatic rings at this position, allowing for the synthesis of more complex derivatives. acs.org This process can be controlled to achieve mono-arylation.

| Transformation | Reagents/Conditions | Outcome |

| Deoxygenative Coupling | Visible-light, Photoredox catalyst | Replacement of the carbonyl oxygen with two new substituents. researchgate.netnih.gov |

| α-Arylation | Palladium catalyst, Aryl halide | Introduction of an aryl group at the carbon adjacent to the ketone. acs.org |

The carboxylic acid group can be selectively transformed in the presence of the ketone. Standard transformations include esterification and amidation . Esterification can be achieved under mild conditions using reagents like diazomethane (B1218177) or by employing acid or base catalysis with an alcohol. Amidation can be performed by activating the carboxylic acid, for example, with a carbodiimide, followed by the addition of an amine.

More advanced methods include the nickel-catalyzed reductive coupling of carboxylic acid derivatives (like acid chlorides or thioesters) with alkyl halides to form unsymmetrical ketones. nih.govacs.org This allows for the conversion of the carboxylic acid into a different ketone functionality while leaving the original cyclobutyl ketone untouched, provided the appropriate protecting group strategy is employed.

| Derivatization | Reagents | Product |

| Esterification | Alcohol, Acid/Base catalyst | Ester |

| Amidation | Amine, Coupling agent (e.g., DCC) | Amide |

| Reductive Coupling | Nickel catalyst, Alkyl halide | Ketone nih.govacs.org |

Stereochemical Control in the Synthesis of Chiral this compound Derivatives

The synthesis of enantiomerically pure derivatives of this compound requires stereochemical control during the carbon-carbon bond-forming steps.

One approach is to use a chiral Lewis acid catalyst in reactions such as the carbonyl-ene reaction to set a stereocenter. nptel.ac.in For instance, a chiral titanium-BINOL complex can catalyze the enantioselective reaction between a glyoxylate (B1226380) and an alkene to create a chiral center that can be elaborated into the final product.

Another strategy is to employ chiral auxiliaries . A chiral auxiliary can be attached to one of the starting materials to direct the stereochemical outcome of a key reaction. After the desired stereocenter is set, the auxiliary can be removed.

Biocatalysis offers a powerful tool for stereoselective synthesis. Enzymes, such as those in Saccharomyces cerevisiae, can perform highly stereoselective reductions of ketones to chiral alcohols. researchgate.net This chiral alcohol can then be used as a starting point for the synthesis of a specific enantiomer of a this compound derivative.

The stereochemical stability of intermediates is also a critical factor. For example, the configurational stability of organolithium compounds, which might be used in the synthesis, can be influenced by substitution and temperature, which must be carefully controlled to prevent racemization. researchgate.net

| Method | Key Feature | Example |

| Chiral Catalysis | A small amount of a chiral catalyst directs the formation of one enantiomer over the other. nptel.ac.in | Ti-BINOL catalyzed ene reaction. |

| Chiral Auxiliaries | A covalently attached chiral molecule guides the stereochemical course of a reaction. | Evans oxazolidinones. |

| Biocatalysis | Enzymes catalyze reactions with high stereoselectivity. researchgate.net | Yeast-mediated reduction of a β-keto ester. |

Asymmetric Catalysis in Cyclobutyl-Containing Systems

Asymmetric catalysis is a powerful tool for establishing stereocenters with high fidelity, a critical consideration when synthesizing chiral molecules. For cyclobutyl-containing systems, where the strained ring can influence reactivity, asymmetric methods provide a pathway to enantiomerically enriched products. The incorporation of strained rings like cyclobutanes into molecules is a widely adopted strategy in medicinal chemistry to enhance properties such as metabolic stability and solubility. rsc.org

The catalytic asymmetric synthesis of molecules featuring a cyclobutyl ring often involves controlling the stereochemistry during the formation of the ring itself or in a subsequent functionalization step. Key strategies include:

Enantioselective Cycloadditions: [2+2] cycloaddition reactions are a fundamental method for constructing cyclobutane rings. mdpi.comrsc.org The use of chiral catalysts, such as chiral Lewis acids or organocatalysts, can guide the reactants to combine in a way that produces one enantiomer of the product preferentially. For instance, chiral hydrogen-bonding templates have been used to direct the stereochemistry of [2+2] photocycloadditions, yielding functionalized tricyclic cyclobutane derivatives with outstanding enantioselectivity. mdpi.com

Asymmetric Hydrogenation: If a precursor to this compound contains a prochiral ketone or alkene, asymmetric hydrogenation using a chiral transition metal catalyst (e.g., based on Ruthenium or Rhodium) can establish the desired stereocenter. This technique is highly developed and can provide access to chiral alcohols or saturated alkanes with excellent enantiomeric excess (ee). researchgate.net

Organocatalysis: Chiral amines and other small organic molecules can catalyze reactions on or adjacent to a cyclobutyl ring with high stereocontrol. For example, enantioselective aldol (B89426) reactions between a cyclobutanone (B123998) and an aldehyde, catalyzed by chiral amino acids like (S)-tryptophan, can produce functionalized cyclobutanones with high regioselectivity. mdpi.com Similarly, chiral cinchona-based squaramide organocatalysts have been successfully employed in the enantioselective sulfa-Michael addition to cyclobutene (B1205218) derivatives, yielding thio-substituted cyclobutanes with high enantioselectivity. rsc.orgepfl.ch

The effectiveness of these methods is typically evaluated by the yield and the enantiomeric excess (ee) or diastereomeric ratio (dr) of the product.

Table 1: Examples of Asymmetric Catalysis in the Synthesis of Cyclobutyl Derivatives

| Catalytic Method | Catalyst Type | Substrate Type | Key Feature | Reported Selectivity |

|---|---|---|---|---|

| [2+2] Photocycloaddition | Chiral H-bonding template | Isoquinolone | Shields one face of the substrate | Excellent diastereo- and enantioselectivity |

| Aldol Reaction | (S)-tryptophan (Organocatalyst) | 2-Hydroxycyclobutanone | Completely regioselective | Up to 80% yield |

| Sulfa-Michael Addition | Chiral Cinchona Squaramide | Cyclobutene derivative | Bifunctional acid-base catalysis | High enantioselectivity (er up to 99.7:0.3) |

Diastereoselective Synthesis through Auxiliary Control

When a molecule contains multiple stereocenters, controlling their relative orientation (diastereoselectivity) is paramount. Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is highly reliable and predictable, making it a cornerstone of asymmetric synthesis.

For the synthesis of a molecule like this compound, a chiral auxiliary could be attached to a precursor to influence the stereochemistry of reactions at or near the cyclobutyl ring.

Mechanism of Action: The chiral auxiliary provides a sterically biased environment, forcing reagents to approach the reactive center from a specific face. This steric hindrance effectively blocks one pathway, leading to the preferential formation of one diastereomer. wikipedia.org

Common Auxiliaries: Several classes of chiral auxiliaries have been developed and popularized, including Evans' oxazolidinones, pseudoephedrine amides, and Oppolzer's camphorsultam. wikipedia.org For example, oxazolidinone auxiliaries are widely used to direct asymmetric alkylation and aldol reactions with high diastereoselectivity.

Application to Cyclobutyl Systems: In the synthesis of a fused cyclobutanone, a dioxolane chiral auxiliary has been used to control the stereochemistry, resulting in a chiral scaffold with greater than 95% diastereomeric excess (de). mdpi.com The cyclobutyl moiety itself can also act as a chiral inducer, governing the π-facial diastereoselection in reactions on nearby functional groups. doi.org

The choice of auxiliary and reaction conditions is critical for achieving high levels of diastereoselectivity. The final step involves the non-racemizing removal of the auxiliary to reveal the desired enantiomerically pure product.

Table 2: Common Chiral Auxiliaries and Their Applications

| Chiral Auxiliary | Typical Application | Mechanism of Control | Removability |

|---|---|---|---|

| Evans' Oxazolidinones | Aldol reactions, Alkylations | Forms a rigid chelated enolate, directing electrophile attack | Hydrolytic (acidic or basic), Reductive |

| Pseudoephedrine | Alkylation of carboxylic acids | Forms a stable chelate with the metalated enolate | Mild acid hydrolysis |

| Camphorsultam | Diels-Alder reactions, Conjugate additions | Steric blocking of one face of the N-enoyl derivative | Hydrolysis, Reductive cleavage |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.orgpnas.org Applying these principles to the synthesis of this compound can lead to more sustainable, efficient, and safer manufacturing processes.

Key green chemistry principles applicable to this synthesis include:

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Traditional reactions like the Friedel-Crafts acylation, a common method for synthesizing keto acids researchgate.net, often have poor atom economy due to the use of stoichiometric amounts of Lewis acid promoters. Catalytic alternatives are therefore highly desirable.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. rsc.org The asymmetric catalytic methods discussed previously (Section 2.3.1) are inherently greener than using stoichiometric chiral reagents.

Reduce Derivatives: Unnecessary derivatization (use of blocking groups, protection/deprotection) should be minimized or avoided because such steps require additional reagents and generate waste. acs.orgpnas.org Developing synthetic routes that directly functionalize the molecule without the need for protecting groups is a key goal. The use of enzymes can often eliminate the need for protecting groups due to their high specificity. acs.org

Safer Solvents and Reaction Conditions: The choice of solvent is critical. Eliminating hazardous organic solvents in favor of water, supercritical fluids, or solvent-free conditions can significantly improve the environmental profile of a synthesis. rsc.orgresearchgate.net Additionally, conducting reactions at ambient temperature and pressure reduces energy consumption.

Designing for Energy Efficiency: Energy requirements for chemical processes should be recognized for their environmental and economic impacts and should be minimized. acs.org Performing reactions at ambient temperature and pressure is ideal.

By evaluating potential synthetic routes for this compound against these principles, chemists can select or develop pathways that are not only effective but also environmentally responsible.

Table 3: Application of Green Chemistry Principles to Synthesis of this compound

| Green Chemistry Principle | Conventional Approach | Greener Alternative | Benefit |

|---|---|---|---|

| Atom Economy | Friedel-Crafts acylation with stoichiometric AlCl₃ | Catalytic acylation or cross-dehydrogenative coupling (CDC) reactions | Higher material efficiency, less inorganic waste |

| Catalysis | Stoichiometric chiral reagents or auxiliaries | Asymmetric catalysis using transition metals or organocatalysts | Reduced waste, potential for catalyst recycling, higher efficiency |

| Reduce Derivatives | Use of protecting groups for the carboxylic acid moiety | Direct functionalization or use of chemo-selective enzymatic reactions | Fewer synthetic steps, reduced reagent use and waste |

| Safer Solvents | Chlorinated solvents (e.g., Dichloromethane) | Water, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact |

| Energy Efficiency | Reactions requiring high heat or cryogenic temperatures | Reactions that proceed at or near ambient temperature | Lower energy consumption and cost |

Mechanistic Investigations of 5 Cyclobutyl 5 Oxovaleric Acid Reactivity

Elucidation of Reaction Pathways Involving the Cyclobutyl Ketone Substructure

The cyclobutyl ketone moiety is a key site for a variety of chemical transformations. Its reactivity is centered around the electrophilic carbonyl carbon and the acidic α-protons.

Nucleophilic Addition and Substitution Mechanisms

The carbonyl group of the cyclobutyl ketone is susceptible to nucleophilic attack. In a typical nucleophilic addition reaction, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate. The hybridization of the carbonyl carbon changes from sp² to sp³ during this process. google.comgoogle.com Subsequent protonation of the resulting alkoxide ion yields an alcohol.

The general mechanism for nucleophilic addition to the cyclobutyl ketone is as follows:

Nucleophilic Attack: The nucleophile (Nu⁻) adds to the electrophilic carbon of the carbonyl group. The π electrons of the carbon-oxygen double bond move to the oxygen atom, forming a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen atom of the alkoxide intermediate is protonated by a protic solvent or an acid, resulting in the formation of a tertiary alcohol.

A variety of nucleophiles can participate in this reaction, including organometallic reagents (e.g., Grignard reagents, organolithium compounds), hydrides (e.g., from sodium borohydride, lithium aluminum hydride), and cyanide ions. cymitquimica.com

It is important to note that nucleophilic acyl substitution does not readily occur with ketones as there is no suitable leaving group attached to the carbonyl carbon.

Alpha-Proton Reactivity and Enolization Processes

The hydrogen atoms on the carbon atoms adjacent to the carbonyl group (α-protons) in the cyclobutyl and pentanoic acid chains exhibit enhanced acidity. This increased acidity is due to the ability of the carbonyl group to stabilize the resulting conjugate base, the enolate ion, through resonance. The negative charge in the enolate is delocalized between the α-carbon and the carbonyl oxygen atom.

The pKa values for α-hydrogens of typical ketones are in the range of 19-21. The formation of the enolate is a crucial step in many reactions of ketones, including aldol (B89426) condensations and α-halogenation.

The enolate can exist in equilibrium with its tautomer, an enol, in a process known as keto-enol tautomerism. The keto form is generally more stable and therefore predominates at equilibrium. This tautomerization can be catalyzed by either acid or base.

Acid-Catalyzed Enolization:

Protonation of the carbonyl oxygen.

Deprotonation of the α-carbon by a weak base (e.g., water or the conjugate base of the acid catalyst).

Base-Catalyzed Enolization (Enolate Formation):

Deprotonation of the α-carbon by a base to form the enolate ion.

Carboxylic Acid Functional Group Reactivity Analysis

The carboxylic acid group is another center of reactivity in 5-Cyclobutyl-5-oxovaleric acid, primarily participating in acyl transfer reactions and potentially decarboxylation under certain conditions.

Acyl Transfer Mechanisms

Acyl transfer reactions, also known as nucleophilic acyl substitution, are characteristic reactions of carboxylic acids and their derivatives. These reactions involve the substitution of the hydroxyl group of the carboxylic acid with a nucleophile. The general mechanism proceeds through a tetrahedral intermediate.

A common example is Fischer esterification, where a carboxylic acid reacts with an alcohol in the presence of an acid catalyst to form an ester.

Mechanism of Fischer Esterification:

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Alcohol: The alcohol attacks the protonated carbonyl carbon to form a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

Elimination of Water: Water, a good leaving group, is eliminated, and the carbonyl group is reformed.

Deprotonation: The protonated ester is deprotonated to yield the final ester product.

Similar mechanisms are involved in the formation of other carboxylic acid derivatives, such as amides and acid chlorides.

Ring-Opening and Rearrangement Chemistry of the Cyclobutyl Moiety

The cyclobutane (B1203170) ring in this compound possesses significant ring strain, which can be a driving force for ring-opening and rearrangement reactions, particularly under conditions that generate reactive intermediates such as carbocations or radicals adjacent to the ring.

For instance, acid-catalyzed rearrangement of cyclobutyl ketones can lead to ring expansion, forming cyclopentanone (B42830) derivatives. This type of rearrangement, sometimes referred to as a Wagner-Meerwein rearrangement, would proceed through a carbocation intermediate. The relief of ring strain provides the thermodynamic driving force for this process.

Another potential reaction is the Baeyer-Villiger oxidation, where the cyclobutyl ketone could be converted to a lactone upon treatment with a peroxy acid. This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group and can be highly regioselective.

Furthermore, under photolytic or pyrolytic conditions, the cyclobutane ring can undergo cleavage to form open-chain products. The specific products would depend on the reaction conditions and the substitution pattern of the cyclobutane ring.

Interactive Data Tables

Table 1: Expected pKa Values of Acidic Protons in this compound

| Proton Type | Approximate pKa |

| Carboxylic Acid (-COOH) | ~4-5 |

| α-Proton to Ketone (on cyclobutane) | ~19-21 |

| α-Proton to Ketone (on chain) | ~19-21 |

Table 2: General Reactivity of Functional Groups in this compound

| Functional Group | Reagent/Condition | Expected Reaction Type |

| Cyclobutyl Ketone | Nucleophiles (e.g., Grignard, LiAlH4) | Nucleophilic Addition |

| Cyclobutyl Ketone | Base (e.g., LDA) | Enolate Formation |

| Carboxylic Acid | Alcohol, Acid Catalyst | Fischer Esterification (Acyl Transfer) |

| Carboxylic Acid | Thionyl Chloride (SOCl2) | Acyl Chloride Formation (Acyl Transfer) |

| Cyclobutyl Ring | Strong Acid, Heat | Ring Expansion/Rearrangement |

Thermally and Catalytically Induced Ring Cleavages

The cyclobutyl ring in this compound is susceptible to ring cleavage under thermal and catalytic conditions, driven by the release of ring strain. The presence of the adjacent ketone and the carboxylic acid functionality can influence the regioselectivity and mechanism of these cleavage reactions.

Thermally Induced Cleavage: Under thermal activation, the cyclobutyl ring can undergo cleavage through a [2+2] cycloreversion pathway, typically requiring high temperatures. The specific products would depend on the substitution pattern and the electronic effects of the oxovaleric acid side chain. It is plausible that such a reaction could lead to the formation of an alkene and a ketene (B1206846) derivative, although this pathway is generally less favored than for simpler cyclobutanes.

Catalytically Induced Cleavage: Transition metal catalysts, particularly those based on rhodium, palladium, and nickel, are known to effectively promote the cleavage of C-C bonds in strained rings. For this compound, a plausible catalytic cycle would involve oxidative addition of the catalyst into a C-C bond of the cyclobutyl ring to form a metallacyclopentane intermediate. This intermediate could then undergo further reactions, such as β-carbon elimination or reductive elimination, to yield a variety of linear or ring-expanded products. The coordination of the carboxylic acid or ketone oxygen to the metal center could direct the regioselectivity of the initial C-C bond activation.

Table 1: Potential Products of Catalytically Induced Ring Cleavage of this compound

| Catalyst Type | Plausible Intermediate | Potential Product(s) |

| Rh(I) complexes | Rhodacyclopentanone | Linear unsaturated keto acids, cyclopentanone derivatives |

| Pd(0)/Pd(II) complexes | Palladacyclopentane | Alkenyl-substituted keto acids, dienes |

| Ni(0) complexes | Nickelacyclopentane | Linear alkanes or alkenes with keto-acid functionality |

Note: This table is based on hypothesized reactivity and not on experimental data for the specific compound.

Carbocationic and Radical Rearrangements

The structure of this compound allows for the generation of carbocationic and radical intermediates at various positions, which can subsequently undergo characteristic rearrangements.

Carbocationic Rearrangements: Protonation of the carbonyl oxygen or the carboxylic acid group under acidic conditions could initiate the formation of a carbocation on the cyclobutyl ring. This carbocation could then undergo Wagner-Meerwein rearrangements, leading to ring expansion to a cyclopentyl cation or ring contraction to a cyclopropylmethyl cation. The stability of the resulting carbocations would dictate the favored rearrangement pathway. For instance, a rearrangement that leads to a tertiary carbocation would be more favorable.

Radical Rearrangements: Radical species can be generated through various methods, including photolysis or the use of radical initiators. A radical centered on the cyclobutyl ring of this compound could undergo β-scission of one of the ring C-C bonds. This would result in a ring-opened radical, which could then be trapped by a hydrogen atom donor or participate in further intramolecular or intermolecular reactions. The Norrish Type I cleavage of the ketone is a potential pathway to generate an acyl radical and a cyclobutyl radical, both of which could initiate subsequent rearrangement cascades.

Multi-Component and Cascade Reactions Incorporating this compound

The bifunctional nature of this compound, possessing both a ketone and a carboxylic acid, makes it a potentially valuable substrate for multi-component and cascade reactions. These reactions allow for the rapid construction of complex molecular architectures from simple starting materials in a single pot.

In a hypothetical multi-component reaction, the carboxylic acid moiety could be activated, for example, to form an acyl isocyanate, which could then react with the ketone in the presence of an amine and an isocyanide in a Ugi-type reaction. This would lead to the formation of complex, highly functionalized products in a single step.

Table 2: Hypothetical Multi-Component Reaction Involving this compound

| Reaction Type | Components | Potential Product Scaffold |

| Ugi-type Reaction | This compound, an amine, an isocyanide, and a fourth component (e.g., an aldehyde) | Highly substituted α-acylamino amides with a cyclobutyl moiety |

| Passerini-type Reaction | This compound, an isocyanide, and an aldehyde | α-Acyloxy carboxamides incorporating the cyclobutyl group |

Note: This table presents theoretical applications and is not based on documented reactions for this specific compound.

Due to a lack of publicly available research, a detailed article on the specific applications of this compound as a chemical building block cannot be generated at this time.

Extensive searches of scientific databases and chemical literature did not yield specific information regarding the use of this compound in the design and synthesis of complex molecular architectures, as a precursor for advanced materials, or in the development of chemical probes. The outlined applications, including its incorporation into natural product scaffolds, assembly of macrocyclic and polycyclic compounds, synthesis of monomers for polymer science, development of conjugated systems, and use in chemical probes and tags, are not documented in the available literature for this particular compound.

General principles of organic synthesis suggest that a molecule with the structural features of this compound—containing both a ketone and a carboxylic acid functional group—could theoretically serve as a versatile building block in organic chemistry. The carboxylic acid allows for amide and ester formation, while the ketone provides a site for nucleophilic addition, condensation reactions, and other carbonyl chemistries. The cyclobutyl group introduces a cyclic aliphatic scaffold, which can influence the three-dimensional structure and physical properties of resulting molecules.

Applications of 5 Cyclobutyl 5 Oxovaleric Acid As a Chemical Building Block

Development of Chemical Probes and Tags for Interdisciplinary Research

Integration into Bioorthogonal Reaction Handle Development

Bioorthogonal chemistry involves chemical reactions that can occur within living systems without interfering with native biochemical processes. A key component of this field is the development of "handles," which are functional groups that can be incorporated into biomolecules and selectively reacted with a probe. 5-Cyclobutyl-5-oxovaleric acid has been identified as a useful component in the design of such bioorthogonal systems.

The utility of this compound in this context is highlighted in patent literature concerning bioorthogonal compositions. These compositions are designed for applications such as the site-selective delivery of therapeutic or diagnostic agents. google.comgoogle.com The cyclobutyl ketone moiety can serve as a bioorthogonal reaction partner. Ketones are known to be effective bioorthogonal reporters due to their relative inertness towards the functional groups typically found in biological systems at neutral pH. nih.govnih.gov

The valeric acid portion of the molecule provides a convenient point of attachment for conjugation to other molecules, such as drugs or imaging agents. This bifunctional nature allows for the integration of the cyclobutyl ketone "handle" into larger molecular constructs. The reaction of the ketone with specific probes, such as those containing hydrazide or aminooxy functionalities, allows for the selective labeling or release of the conjugated cargo at a target site. nih.gov This strategy can improve the aqueous solubility and pharmacokinetic properties of therapeutic agents, leading to more effective and targeted treatments. google.com

While the broader class of ketones has been explored for bioorthogonal applications, the specific use of the cyclobutyl group may offer advantages in terms of reaction kinetics or stability of the resulting linkage, although detailed comparative studies are not extensively reported in publicly available literature. The inherent ring strain of the cyclobutane (B1203170) might influence the reactivity of the ketone, a factor that can be fine-tuned in the design of new bioorthogonal pairs.

Application in Supramolecular Chemistry

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. The unique geometry and functional groups of this compound make it an intriguing building block for the construction of such assemblies.

The cyclobutane ring, with its distinct three-dimensional structure, can act as a rigid scaffold to direct the spatial arrangement of other molecules. In the context of supramolecular chemistry, cyclobutane derivatives have been utilized to template photoreactions in the solid state, leading to the formation of complex cyclobutane rings with high stereoselectivity. researchbunny.comnih.govresearchgate.net While direct applications of this compound in this specific type of photoreaction are not explicitly detailed, its structure is amenable to such design principles. The carboxylic acid group can participate in hydrogen bonding, a key interaction in forming ordered supramolecular structures.

While specific research detailing the extensive use of this compound in supramolecular chemistry is not widely available, its structural features suggest its potential as a versatile component for the rational design of novel supramolecular architectures and functional materials.

Computational and Theoretical Studies on 5 Cyclobutyl 5 Oxovaleric Acid

Quantum Mechanical Characterization of Molecular Structure and Conformation

The molecular structure and conformational flexibility of 5-cyclobutyl-5-oxovaleric acid are dictated by the interplay of its constituent functional groups: the cyclobutyl ring, the ketone, and the carboxylic acid. Quantum mechanical calculations are essential to elucidate the molecule's electronic and geometric properties.

Electronic Structure and Bonding Analysis

The electronic structure of this compound is characterized by the localization of electron density around the oxygen atoms of the carbonyl and carboxyl groups due to their high electronegativity. A natural bond orbital (NBO) analysis would likely reveal strong polarization of the C=O and O-H bonds.

Computational studies on analogous molecules, such as a comparative study on valeric acid and levulinic acid using Density Functional Theory (DFT), provide insight into the expected bond lengths and angles. researchgate.net For the valeric acid chain in this compound, the C-C single bonds are expected to have lengths in the range of 1.53-1.54 Å, while the C=O bond of the ketone and carboxylic acid would be approximately 1.21 Å and 1.22 Å, respectively. The C-O single bond in the carboxylic acid is predicted to be around 1.35 Å.

Table 1: Predicted Bond Lengths and Angles for this compound (Based on Analogous Compounds)

| Bond/Angle | Predicted Value (DFT) |

| C-C (cyclobutyl) | ~1.55 Å |

| C-C (chain) | ~1.53-1.54 Å |

| C=O (ketone) | ~1.21 Å |

| C=O (carboxyl) | ~1.22 Å |

| C-O (carboxyl) | ~1.35 Å |

| O-H (carboxyl) | ~0.97 Å |

| ∠C-C-C (cyclobutyl) | ~88-90° |

| ∠C-CO-C | ~118-120° |

| ∠O=C-O (carboxyl) | ~123-125° |

Note: These values are estimations based on computational studies of similar functional groups.

Conformational Landscape Exploration

The conformational landscape of this compound is primarily determined by the puckering of the cyclobutyl ring and the rotation around the single bonds of the valeric acid chain. Cyclobutane (B1203170) itself is not planar but exists in a puckered conformation to relieve torsional strain. cureffi.orgmaricopa.edu This puckering creates two distinct positions for substituents: axial and equatorial.

Reaction Mechanism Predictions and Energy Landscape Mapping

Computational chemistry can predict the most likely reaction pathways for this compound and map the corresponding energy landscapes.

Transition State Identification and Energetics

Theoretical studies on the reactions of cyclobutyl ketones suggest that ring-opening and rearrangement reactions are plausible pathways. researchgate.net For example, a Baeyer-Villiger oxidation would likely proceed through a Criegee intermediate, and the activation energy for this step could be calculated using transition state theory. Similarly, reactions involving the carboxylic acid group, such as esterification, would proceed through a tetrahedral intermediate.

Table 2: Estimated Activation Energies for Plausible Reactions of this compound

| Reaction Type | Plausible Mechanism | Estimated Activation Energy (kcal/mol) |

| Baeyer-Villiger Oxidation | Criegee Intermediate | 15-25 |

| Esterification | Tetrahedral Intermediate | 10-20 |

| Ring-Opening | Radical or Pericyclic | 25-40 |

Note: These are generalized estimations based on known reactions of similar compounds.

Reaction Kinetics and Selectivity Modeling

By calculating the Gibbs free energy of activation for different reaction pathways, it is possible to model the reaction kinetics and predict the selectivity of various transformations. For instance, in a reaction with multiple potential products, the product distribution can be estimated from the relative energies of the transition states leading to each product. The regioselectivity of reactions, such as the functionalization of the cyclobutyl ring, can also be rationalized through the analysis of the stability of potential intermediates. nih.gov

In Silico Design Principles for this compound Transformations

Computational methods are invaluable for the in silico design of novel transformations and derivatives of this compound. The principles of in silico drug design, particularly those involving carboxylic acids, can be applied to guide the synthesis of new molecules with desired properties. researchgate.netresearchgate.netbiorxiv.orgnih.govnih.gov

By creating a virtual library of derivatives and computationally screening them for properties such as binding affinity to a target protein or specific electronic properties, researchers can prioritize synthetic efforts. For example, modifying the cyclobutyl or the carboxylic acid moiety can lead to derivatives with altered polarity, and molecular dynamics simulations can predict how these changes affect the molecule's behavior in a biological environment.

Future Directions and Emerging Research Avenues for 5 Cyclobutyl 5 Oxovaleric Acid

Expansion of Catalytic Applications in Organic Synthesis

The γ-keto acid functionality is a versatile precursor in a multitude of catalytic transformations. A significant area of future research lies in leveraging this reactivity for asymmetric synthesis, particularly for the production of chiral molecules which are of high value in the pharmaceutical industry.

One promising avenue is the catalytic asymmetric hydrogenation of the ketone group in 5-cyclobutyl-5-oxovaleric acid. This reaction, followed by spontaneous intramolecular lactonization, can yield chiral γ-lactones. Research has demonstrated that ruthenium-catalyzed asymmetric transfer hydrogenation of γ-keto carboxylic acids is highly effective, producing chiral multicyclic γ-lactones with excellent diastereo- and enantioselectivities. rsc.orgresearchgate.net Applying similar catalytic systems to this compound could provide a direct route to novel chiral γ-butyrolactones bearing a cyclobutyl substituent, which are valuable building blocks for complex natural products and pharmaceuticals. nih.govrug.nlresearchgate.net The reaction mechanism for the conversion of similar γ-keto acids, such as levulinic acid, to γ-valerolactone involves the reduction of the keto group to a hydroxyl group, which then undergoes intramolecular cyclization. researchgate.netspast.orgmdpi.com

Furthermore, the carboxylic acid group can act as a directing group in catalytic reactions, enhancing stereocontrol. Iridium complexes with chiral ligands have been shown to effectively catalyze the asymmetric hydrogenation of aliphatic γ-keto acids by using the carboxyl group to direct the hydrogen transfer, leading to high enantioselectivity. researchgate.net This strategy could be explored for the stereoselective reduction of the cyclobutyl ketone in this compound.

Novel Derivatization Strategies for Enhanced Functionality

The presence of both a ketone and a carboxylic acid allows for a wide range of derivatization strategies to enhance the functionality of this compound. These modifications can introduce new chemical handles, alter physical properties, and create a library of novel compounds for various applications.

The cyclobutyl ketone moiety is particularly amenable to a variety of transformations. For instance, a Beckmann rearrangement could convert the ketone into a lactam, while a Baeyer-Villiger oxidation would yield an ester. nih.gov These reactions allow for the selective cleavage of either the cyclobutyl-acyl or the adjacent carbon-carbon bond, leading to diverse molecular scaffolds. nih.gov Additionally, standard carbonyl chemistry, such as Knoevenagel condensation, can be employed to introduce new carbon-carbon bonds and functional groups. nih.gov

Recent advances in C–H functionalization offer another exciting direction. A sequential C–H/C–C functionalization strategy has been developed for the stereospecific synthesis of cis-γ-functionalized cyclobutyl ketones from readily available aryl cyclobutyl ketones. nih.govresearchgate.netnih.gov This involves a Norrish-Yang cyclization to form a bicyclo[1.1.1]pentan-2-ol intermediate, which then undergoes palladium-catalyzed functionalization. nih.govresearchgate.netnih.govresearchgate.net Adapting this methodology to this compound could enable the precise installation of various substituents on the cyclobutane (B1203170) ring with high diastereocontrol.

The carboxylic acid group can be readily converted into esters, amides, or acid halides, providing further opportunities for derivatization. nih.gov For example, reacting the carboxylic acid with sulfur tetrafluoride could be used to introduce a trifluoromethyl group, a strategy that has been applied to other cyclobutyl carboxylic acids to create analogues of bioactive molecules. acs.org

Advanced Spectroscopic and Structural Elucidation Techniques for Reaction Intermediates

Understanding the mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and developing new catalytic systems. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these transformations.

In-situ Fourier-transform infrared (FT-IR) spectroscopy is a powerful tool for monitoring catalytic reactions in real-time. researchgate.netyoutube.comtudelft.nl It can be used to track the concentration of reactants, products, and key intermediates on the catalyst surface or in solution, providing kinetic and mechanistic information. researchgate.netresearchgate.netuu.nl For example, in-situ FT-IR has been used to study the dormant period in certain organocatalytic reactions, revealing details about the pre-catalytic cycle. researchgate.net This technique could be applied to study the catalytic hydrogenation or derivatization of this compound.

A combination of other spectroscopic methods, such as UV-vis absorption, magnetic circular dichroism (MCD), and resonance Raman spectroscopy, coupled with density functional theory (DFT) calculations, has been used to elucidate the binding of α-keto acids to enzyme active sites and understand their reaction mechanisms. nih.govnih.govacs.org These techniques provide detailed information about the electronic and geometric structure of metal-ligand complexes and reaction intermediates. nih.govnih.govacs.org Such a combined experimental and computational approach would be highly beneficial for studying metal-catalyzed reactions of this compound.

Advanced nuclear magnetic resonance (NMR) spectroscopy techniques are also essential for structural elucidation of complex molecules and for studying reaction dynamics. youtube.comnptel.ac.inwiley.com Two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, can be used to determine the connectivity of atoms in novel derivatives of this compound. researchgate.net Furthermore, techniques like diffusion-ordered spectroscopy (DOSY) can help analyze complex reaction mixtures, while exchange spectroscopy (EXSY) can probe dynamic processes like keto-enol tautomerism, which is relevant for γ-keto acids. researchgate.netnih.gov

Exploration of this compound in Materials Science and Engineering

The bifunctional nature of this compound, along with the unique properties of the cyclobutane ring, makes it an attractive building block for the synthesis of novel polymers and materials.

Gamma-keto acids have been identified as useful compounds in the plastics industry. google.com The ketone functionality can be utilized for post-polymerization modification or for creating cross-linked networks. Polymers containing ketone side-chains have been shown to be versatile scaffolds for conjugating biomolecules or other functional moieties through stable oxime linkages. nih.govresearchgate.net By polymerizing a derivative of this compound, new reactive polymers could be developed where the ketone group serves as a handle for further functionalization.

The cyclobutane moiety can impart unique properties to polymers. The incorporation of rigid cyclobutane rings into polyester (B1180765) backbones can lead to amorphous, optically clear materials with high glass transition temperatures. elsevierpure.com The cyclobutane unit can also influence the low-temperature mobility and chain dynamics of the polymer. elsevierpure.com Furthermore, cyclobutane-containing polymers are of interest for developing sustainable materials. nih.gov The [2+2] photocycloaddition of cinnamate (B1238496) derivatives is a well-known method for preparing cyclobutane-based polymers, and advancements in continuous flow photopolymerization are making this approach more efficient and scalable. nih.gov

Moreover, the strained cyclobutane ring can act as a mechanophore in polymers. duke.edunih.govacs.org When incorporated into a polymer chain, the cyclobutane ring can undergo a [2+2] cycloreversion under mechanical stress, leading to changes in the material's properties. nih.govacs.org This has been used to create stress-responsive polymers that can, for example, form cross-links when subjected to elongational forces. nih.gov Integrating this compound into polymer backbones could lead to new classes of smart materials that respond to mechanical stimuli.

Q & A

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic or electrophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) can map electron density distributions, identifying reactive sites. For instance, the ketone oxygen shows high electrophilicity (Fukui indices >0.2), making it prone to nucleophilic attack. MD simulations further assess solvent effects on conformational stability .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (e.g., buffer ionic strength, substrate concentration). Standardize protocols:

- Use a reference inhibitor (e.g., positive control) to normalize inter-lab variability.

- Perform dose-response curves with ≥8 data points to improve statistical power.

- Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to isolate confounding variables .

Q. How can isotopic labeling (e.g., ¹³C or ²H) track metabolic pathways of this compound in in vitro models?

- Methodological Answer : Synthesize ¹³C-labeled analogs at the ketone or cyclobutyl positions. Use LC-MS/MS with selected reaction monitoring (SRM) to trace labeled metabolites in hepatocyte cultures. Quantify isotopic enrichment via mass shift analysis (e.g., +1 Da for ¹³C). Normalize data to cell protein content to account for viability differences .

Q. What are the challenges in crystallizing this compound for X-ray diffraction studies, and how can they be mitigated?

- Methodological Answer : The compound’s flexibility (rotatable bonds in the valeric chain) complicates crystallization. Strategies include:

- Co-crystallization with rigid co-formers (e.g., caffeine) to stabilize lattice packing.

- Slow evaporation in mixed solvents (e.g., ethanol/water) at 4°C to promote nucleation.

- Use synchrotron radiation for high-resolution data collection on microcrystals .

Methodological Best Practices

Q. How to design a robust literature review framework for identifying knowledge gaps in this compound research?

- Methodological Answer : Follow a systematic review protocol:

- Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).

- Use Boolean operators in PubMed/Scopus: (this compound) AND (synthesis OR metabolism OR bioactivity).

- Screen titles/abstracts, then full texts, using tools like PRISMA flow diagrams.

- Code themes (e.g., synthetic routes, biological targets) with NVivo for meta-analysis .

Q. What quality assurance methods ensure reproducibility in studies involving this compound?

- Methodological Answer :

- Pre-registration : Document hypotheses and protocols on platforms like Open Science Framework.

- Batch-to-batch consistency : Validate compound purity (HPLC) and biological activity (dose-response) for each synthesis batch.

- Data transparency : Share raw spectra, chromatograms, and statistical scripts via repositories like Zenodo .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.